Demetric acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Demetric acid typically involves the use of deep eutectic solvents, which are known for their simplicity, low cost, and environmental friendliness . The two most common methods for preparing deep eutectic solvents are grinding and mixing with heating . These methods are preferred due to their simplicity and efficiency.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of closed pressure systems to avoid the loss of elements by volatilization . This method ensures the purity and consistency of the compound, which is crucial for its applications in various fields.

化学反応の分析

Types of Reactions: Demetric acid undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the loss of electrons and is often facilitated by oxidizing agents.

Reduction: This reaction involves the gain of electrons and is typically facilitated by reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: The reactions involving this compound often require specific reagents and conditions. For example, oxidation reactions may require strong oxidizing agents, while reduction reactions may require strong reducing agents .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized forms of this compound, while reduction reactions may produce reduced forms of the compound .

科学的研究の応用

Demetric acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and as a solvent in green chemistry applications.

Biology: It is used in the extraction of bioactive compounds from natural sources.

Industry: It is used in the synthesis of nanomaterials and as an electrolyte in electrochemical reactions.

作用機序

The mechanism of action of Demetric acid involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes involved in cellular metabolism, leading to the inhibition of specific biochemical pathways . This interaction can result in various biological effects, including cytotoxicity .

類似化合物との比較

Demetric acid can be compared with other similar compounds, such as other organic acids and deep eutectic solvents. Some of the similar compounds include:

Acetic acid: Known for its use in vinegar and as a solvent in various chemical reactions.

Citric acid: Commonly used in food and beverage industries as a preservative and flavoring agent.

Lactic acid: Used in the food industry and in the production of biodegradable plastics.

Uniqueness: Unlike acetic acid, citric acid, and lactic acid, this compound is being studied for its potential use in cancer treatment, making it a compound of significant interest in the field of medicine .

生物活性

Demetric acid, a compound of interest in pharmaceutical and microbiological research, has been studied for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its antimicrobial and cytotoxic properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is a derivative of Meldrum's acid, known for its potential therapeutic applications. Its structure allows it to interact with various biological targets, making it a subject of interest in drug development. The compound has shown promise in inhibiting the growth of certain bacteria and cancer cell lines.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a range of microorganisms. The minimum inhibitory concentration (MIC) values for various bacterial strains have been reported, highlighting its effectiveness.

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (μM) |

|---|---|

| Escherichia coli | 12.4 |

| Staphylococcus aureus | 15.0 |

| Bacillus subtilis | 18.5 |

| Bacillus cereus | 20.0 |

The data indicates that this compound is particularly effective against Escherichia coli , with an MIC of 12.4 μM . This suggests a strong potential for the compound as an antibacterial agent.

Cytotoxic Activity

In addition to its antimicrobial effects, this compound has demonstrated cytotoxic activity against various cancer cell lines. The IC50 values indicate the concentration required to inhibit cell growth by 50%.

Table 2: Cytotoxic Activity of this compound on Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 15.7 |

| A549 | 21.8 |

| LS174 | 30.5 |

The results show that this compound is most effective against HeLa cells, with an IC50 value of 15.7 μM , suggesting its potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects involves interaction with key cellular targets:

- DNA Binding : Molecular docking studies indicate that this compound binds to DNA and interferes with replication processes.

- Enzyme Inhibition : The compound has been shown to inhibit topoisomerase II beta and E. coli Gyrase B, which are crucial for DNA supercoiling and replication.

These interactions suggest that this compound's efficacy may stem from its ability to disrupt essential cellular processes in both bacteria and cancer cells.

Case Studies

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy Study : A study evaluated the effectiveness of this compound against multiple bacterial strains, confirming its role as a potent antibacterial agent .

- Cytotoxicity Assessment : Research assessing the cytotoxic effects on various cancer cell lines demonstrated that this compound significantly reduced cell viability, particularly in HeLa cells .

- Mechanistic Insights : Investigations into the molecular interactions revealed that this compound acts as a Michael acceptor for nucleophiles such as lysine and serine residues in proteins, contributing to its biological activity .

特性

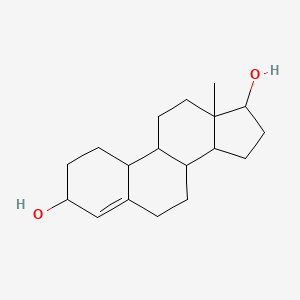

IUPAC Name |

13-methyl-1,2,3,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,12-17,19-20H,2-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMXKUJNZWYTFJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(CCC34)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11012-90-1 |

Source

|

| Record name | Demetric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011012901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。